molecular formula C19H20N2O3 B13358450 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

Cat. No.: B13358450
M. Wt: 324.4 g/mol
InChI Key: YFMHSJRRTFLOOC-UHFFFAOYSA-N
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Description

3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound featuring a pyrimidine ring substituted with a 4-methylbenzyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzylamine with a suitable pyrimidine precursor, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, reduced pyrimidine derivatives, and halogenated aromatic compounds.

Scientific Research Applications

3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzyl benzoic acid: Similar structure but lacks the pyrimidine ring.

    2-oxotetrahydro-1(2H)-pyrimidinyl benzoic acid: Similar structure but lacks the 4-methylbenzyl group.

Uniqueness

The uniqueness of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-[3-[(4-methylphenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid

InChI

InChI=1S/C19H20N2O3/c1-14-6-8-15(9-7-14)13-20-10-3-11-21(19(20)24)17-5-2-4-16(12-17)18(22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,22,23)

InChI Key

YFMHSJRRTFLOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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